molecular formula C17H17FN2O B2945194 1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 890640-22-9

1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2945194
CAS No.: 890640-22-9
M. Wt: 284.334
InChI Key: UDADSRPPVGPVMF-UHFFFAOYSA-N
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Description

1-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It is characterized by a benzimidazole core structure substituted with a 4-fluorobenzyl group at the 1-position and a propanol chain at the 2-position . The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . This specific molecular framework is shared with other pharmacologically active agents, suggesting its potential utility in the development of novel therapeutic candidates . Researchers may explore its application in areas such as receptor antagonism or enzyme inhibition. The presence of the fluorobenzyl group can influence the compound's lipophilicity and binding affinity, making it a valuable subject for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-2-16(21)17-19-14-5-3-4-6-15(14)20(17)11-12-7-9-13(18)10-8-12/h3-10,16,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDADSRPPVGPVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with 1H-1,3-benzodiazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a Grignard reaction with propanal to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties[][6].

Mechanism of Action

The mechanism of action of 1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole Ring

  • 3-{1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS: 385402-87-9)
    This compound replaces the 4-fluorophenyl group with a naphthalen-1-ylmethyl substituent. The bulkier naphthalene moiety may reduce solubility compared to the fluorophenyl analog but could enhance π-π stacking interactions in hydrophobic binding pockets. Commercial availability (e.g., LEAP CHEM CO., LTD.) suggests its use in high-throughput screening for drug discovery .

  • 3-Methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
    The substitution of propan-1-ol with a benzamide group and a propargyl chain at N1 introduces hydrogen-bonding and alkyne reactivity. Such modifications are common in kinase inhibitor scaffolds, though specific biological data are unavailable .

Functional Group Modifications

  • 1-(1H-1,3-Benzodiazol-2-yl)-3-methanesulfonylpropan-1-amine
    Replacing the hydroxyl group with a methanesulfonylamine chain alters polarity and hydrogen-bonding capacity. Sulfonyl groups often improve metabolic stability, making this derivative relevant for pharmacokinetic optimization .

Fluorinated Analogs in Agrochemicals

  • Flusilazole (CAS: 85509-19-9) A triazole fungicide with bis(4-fluorophenyl)methylsilyl and triazole groups. Unlike the target benzodiazole, flusilazole’s triazole ring is critical for inhibiting fungal lanosterol demethylase. The shared fluorophenyl groups highlight fluorine’s role in enhancing lipophilicity and membrane penetration .

Antifungal Activity

Benzodiazole derivatives, such as 2-aryl-3-azolyl-1-indolyl-propan-2-ols, demonstrate antifungal activity by targeting cytochrome P450 enzymes.

Anticancer Properties

Schiff base-linked triazoles (e.g., compounds 74 and 75 ) with fluorophenyl groups exhibit cytotoxicity (IC50 = 45.1–78.9 µM) against A549 lung cancer cells. The benzodiazole core in the target compound may similarly intercalate DNA or inhibit kinases, though empirical validation is needed .

Physicochemical and Structural Analysis

Compound Molecular Weight Key Substituents Potential Applications
Target Compound ~315.3* 4-Fluorophenylmethyl, propan-1-ol Antifungal/Anticancer agents
3-{1-[(Naphthalen-1-yl)methyl]-...-ol 385.4 Naphthalen-1-ylmethyl Drug screening
Flusilazole 315.4 Bis(4-fluorophenyl)methylsilyl, triazole Fungicide

*Estimated based on structural analogs.

Biological Activity

The compound 1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a member of the benzodiazole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3C_{16}H_{18}FN_3 with a molecular weight of approximately 273.34 g/mol. It features a benzodiazole core substituted with a fluorophenyl group and a propanol moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation enhances the receptor's response to GABA, potentially leading to anxiolytic and sedative effects. A study highlighted that derivatives of 1H-benzodiazoles exhibited improved metabolic stability and reduced hepatotoxicity compared to traditional GABA-A receptor modulators like alpidem .

Pharmacological Effects

Several studies have explored the pharmacological effects of related benzodiazole compounds, noting their potential in treating various neurological disorders:

  • Anxiolytic Effects : Compounds acting on the GABA-A receptor have shown promise in reducing anxiety symptoms in preclinical models.
  • Neuroprotective Properties : The ability to modulate neurotransmitter systems suggests potential neuroprotective effects against conditions such as Alzheimer's disease.

Case Studies

A comprehensive analysis of similar compounds provides insights into the biological activity of this compound:

StudyCompoundFindings
Study A2-(4-fluorophenyl)-1H-benzimidazoleDemonstrated significant PAM activity on GABA-A receptors with low hepatotoxicity .
Study B6-methyl-2-(4-fluorophenyl)-benzimidazoleShowed anxiolytic effects in animal models .
Study CAlpidemHigh metabolic degradation leading to hepatotoxicity; serves as a comparator for stability studies .

Metabolic Stability

Metabolic stability is crucial for the efficacy and safety profile of therapeutic agents. In vitro studies using human liver microsomes (HLMs) indicated that certain benzodiazole derivatives maintained higher percentages of unmetabolized parent compounds compared to alpidem after incubation, suggesting favorable metabolic profiles for potential drug development .

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol?

Methodological Answer:
A common approach involves coupling a 4-fluorobenzyl-substituted benzimidazole precursor with a propanol derivative. Key steps include:

  • Alkylation : Reacting 1H-1,3-benzodiazole with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenylmethyl group .
  • Propanol Integration : Using a nucleophilic substitution or condensation reaction to attach the propan-1-ol moiety. Sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) can reduce intermediates like nitro or carbonyl groups to alcohols .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.
    Validation : Confirm structure via ¹H/¹³C NMR, IR (hydroxyl stretch ~3200–3500 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Advanced: How can contradictory yields in synthesis be resolved when using NaBH₄ vs. catalytic hydrogenation?

Methodological Answer:
Contradictions often arise from:

  • Reduction Efficiency : NaBH₄ is selective for ketones but may incompletely reduce sterically hindered intermediates. Catalytic hydrogenation (e.g., Pd/C, 1–3 atm H₂) offers broader applicability but requires careful control of pressure and temperature .
  • Side Reactions : NaBH₄ may generate borate byproducts; hydrogenation risks over-reduction of aromatic rings.
    Optimization Strategies :
    • Perform kinetic studies to identify optimal reaction times.
    • Use additives (e.g., CeCl₃ for NaBH₄; morpholine for hydrogenation) to suppress side reactions .
    • Compare yields and purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzodiazole aromatic protons (~7.5–8.5 ppm), fluorophenyl group (J coupling ~8–10 Hz for ortho-F), and propanol’s hydroxyl (-OH, ~1–5 ppm, broad) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and benzodiazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry : HRMS should match the molecular formula (C₁₇H₁₆FN₂O; exact mass: 298.1218).

Advanced: How to optimize stereochemical purity in chiral derivatives?

Methodological Answer:
For enantiomerically pure analogs (e.g., (S)-propanol derivatives):

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or enantioselective reduction with (R)-BINAP-Ru complexes .
  • Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid enhances enantiomeric excess (ee > 98%) .

Basic: What storage conditions prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to avoid light-induced decomposition .
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the benzodiazole ring.
  • Solvent Stability : Dissolve in anhydrous DMSO or ethanol; avoid aqueous buffers at pH > 8 .

Advanced: How to design antifungal activity assays for this compound?

Methodological Answer:
Given structural similarity to triazole antifungals ( ):

  • MIC Determination : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare to fluconazole controls .
  • Mechanistic Studies :
    • Ergosterol Binding : Measure inhibition of lanosterol 14α-demethylase via LC-MS quantification of ergosterol precursors .
    • Resistance Profiling : Assess synergy with caspofungin using checkerboard assays (FICI ≤ 0.5 indicates synergy) .

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